molecular formula C12H16O3 B12284041 4-Hydroxy-3-isopentylbenzoic acid

4-Hydroxy-3-isopentylbenzoic acid

Katalognummer: B12284041
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: NCFOORDCBKVBSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-3-isopentylbenzoic acid is an aromatic carboxylic acid with a hydroxyl group at the 4-position and an isopentyl group at the 3-position of the benzene ring. This compound is part of the hydroxybenzoic acid family, known for their diverse applications in various fields due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-isopentylbenzoic acid typically involves the alkylation of 4-hydroxybenzoic acid. One common method is the Friedel-Crafts alkylation, where 4-hydroxybenzoic acid reacts with an isopentyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-3-isopentylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzoic acids.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-isopentylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-isopentylbenzoic acid involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to enzymes and receptors. The isopentyl group provides hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

    4-Hydroxybenzoic acid: Lacks the isopentyl group, making it less hydrophobic.

    3,5-Dihydroxybenzoic acid: Contains an additional hydroxyl group, altering its reactivity and solubility.

    Vanillic acid: Contains a methoxy group instead of an isopentyl group, affecting its chemical properties.

Uniqueness: 4-Hydroxy-3-isopentylbenzoic acid’s unique combination of a hydroxyl group and an isopentyl group provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to undergo diverse chemical reactions further enhances its utility in research and industrial applications.

Eigenschaften

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

4-hydroxy-3-(3-methylbutyl)benzoic acid

InChI

InChI=1S/C12H16O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h5-8,13H,3-4H2,1-2H3,(H,14,15)

InChI-Schlüssel

NCFOORDCBKVBSX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCC1=C(C=CC(=C1)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.